(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyloxyphenyl halide reacts with the pyrazole intermediate.
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of the pyrazole intermediate with a thioamide and an α-halo ketone or aldehyde under basic conditions.
Final Coupling Reaction: The final step involves the coupling of the thiazolidinone intermediate with the methoxypropyl group through a condensation reaction, typically using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone ring, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, (5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is used in the development of new materials, including polymers and coatings. Its chemical properties allow for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure, such as 2-thioxo-1,3-thiazolidin-4-one derivatives.
Pyrazoles: Compounds containing a pyrazole ring, such as 1-phenyl-3-(4-substituted phenyl)-1H-pyrazoles.
Benzyl Ethers: Compounds with a benzyloxy group, such as 4-benzyloxyphenyl derivatives.
Uniqueness
The uniqueness of (5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of structural features, which confer specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C30H27N3O3S2 |
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Molecular Weight |
541.7 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H27N3O3S2/c1-35-18-8-17-32-29(34)27(38-30(32)37)19-24-20-33(25-11-6-3-7-12-25)31-28(24)23-13-15-26(16-14-23)36-21-22-9-4-2-5-10-22/h2-7,9-16,19-20H,8,17-18,21H2,1H3/b27-19- |
InChI Key |
DBFWAEOAAHFCDY-DIBXZPPDSA-N |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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